molecular formula C12H17NO2 B5599693 N-(4-propan-2-yloxyphenyl)propanamide

N-(4-propan-2-yloxyphenyl)propanamide

Cat. No.: B5599693
M. Wt: 207.27 g/mol
InChI Key: HCZZGQIEXQFZIH-UHFFFAOYSA-N
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Description

N-(4-Propan-2-yloxyphenyl)propanamide is a propanamide derivative featuring a 4-isopropoxyphenyl group attached to the amide nitrogen. This structural motif is associated with diverse biological activities, including herbicidal and pharmaceutical applications, depending on substituent variations. Its synthesis typically involves amide bond formation via reactions like Schotten-Baumann (common for acyl chlorides and amines) . Key properties such as lipophilicity (LogP ~3.5–4.0, estimated) and hydrogen-bonding capacity (PSA ~50–60 Ų) influence its bioavailability and target interactions.

Properties

IUPAC Name

N-(4-propan-2-yloxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-12(14)13-10-5-7-11(8-6-10)15-9(2)3/h5-9H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZZGQIEXQFZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-propan-2-yloxyphenyl)propanamide typically involves the reaction of 4-propan-2-yloxyaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate amide, which is then purified to obtain the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be carried out using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-propan-2-yloxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to introduce additional functional groups.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The propan-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic derivatives, while reduction can produce amines.

Scientific Research Applications

N-(4-propan-2-yloxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-propan-2-yloxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The chlorophenethyl (in ) and fluorophenyl (in ) groups enhance lipophilicity, favoring CNS penetration. Conversely, hydroxyphenethyl (in ) or sulfamoyl groups (in ) increase polarity, improving solubility.
  • Synthesis : Schotten-Baumann reactions are widely used for amide bonds (e.g., ), while stereoselective methods (e.g., ) are critical for chiral centers.

Physicochemical Properties

Compound Name LogP PSA (Ų) Key Functional Groups Reference
N-(4-Propan-2-yloxyphenyl)propanamide ~3.8 ~55 Isopropoxy, amide -
N-(4-Chlorobenzyl)-2-cyano-3-[(4-methoxyphenyl)amino]propanamide ~2.5 ~110 Cyano, methoxyphenylamino
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide ~2.0 ~60 Piperidinyl, methoxymethyl
N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide ~1.5 ~140 Sulfamoyl, hydroxyphenyl

Key Observations :

  • Lipophilicity : Bulky hydrophobic groups (e.g., isobutylphenyl in ) increase LogP, enhancing membrane permeability. Polar groups (e.g., sulfamoyl in ) reduce LogP, favoring aqueous solubility.
  • PSA : Higher PSA values correlate with hydrogen-bonding capacity, critical for target binding (e.g., enzyme inhibition in ).

Key Observations :

  • Herbicidal Activity: Propanamide derivatives with amino-phenyl groups (e.g., 2-amino-3-phenylpropanamide in ) disrupt plant metabolic pathways.
  • Pharmaceutical Applications : Modifications like fluorophenyl (in ) or isopropyl (in ) tailor compounds for CNS or anticancer targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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